molecular formula C16H23NO B594210 a-PHP, Crystal CAS No. 13415-59-3

a-PHP, Crystal

Cat. No.: B594210
CAS No.: 13415-59-3
M. Wt: 245.36 g/mol
InChI Key: KYIJLDDXQWBNGX-UHFFFAOYSA-N

Description

a-PHP, Crystal, also known as α-Pyrrolidinohexanophenone hydrochloride, is a synthetic stimulant compound categorized as a cathinone. Cathinones are a class of compounds structurally similar to amphetamines and are known for their stimulant effects. This compound is primarily used in scientific research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-PHP, Crystal involves the reaction of 2-(pyrrolidin-1-yl)ketone with 1-bromohexane in the presence of a strong base. The product is then purified by recrystallization, and the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

a-PHP, Crystal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

a-PHP, Crystal has a wide range of applications in scientific research:

    Chemistry: Used as a reference material in analytical chemistry for mass spectrometry and chromatography.

    Biology: Studied for its effects on neurotransmitter systems and potential as a model compound for stimulant drugs.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms[][4].

Mechanism of Action

The mechanism of action of a-PHP, Crystal primarily involves the stimulation of the central nervous system. It increases the release of neurotransmitters such as dopamine and norepinephrine, which regulate mood, reward, and cognitive functions. This leads to effects such as increased alertness, euphoria, decreased appetite, and increased heart rate and blood pressure.

Comparison with Similar Compounds

a-PHP, Crystal is structurally similar to other cathinones, such as:

Despite these similarities, this compound is unique in its specific chemical structure and the resulting pharmacological profile, making it a valuable compound for research and forensic applications .

Properties

CAS No.

13415-59-3

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylhexan-1-one

InChI

InChI=1S/C16H23NO/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3

InChI Key

KYIJLDDXQWBNGX-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2

Synonyms

2-(1-pyrrolidinyl)-Hexanophenone; α-PHP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is epitaxial growth, and how does it apply to long-chain molecules like palmitone?

A1: Epitaxial growth is a process where a crystalline material grows on the surface of another crystal, with the crystallographic orientation of the growing layer influenced by the underlying substrate []. In simpler terms, the molecules align themselves with the substrate's structure during deposition. In this study, long-chain molecules like palmitone were deposited onto substrates like potassium hydrogen phthalate (PHP) and potassium chloride (KCl). The research found that these molecules grow epitaxially within a specific temperature range, meaning their molecular chains align parallel to the substrate surface [].

Q2: How does temperature affect the epitaxial growth of these long-chain molecules?

A2: Temperature plays a critical role in epitaxial growth. The research demonstrates that epitaxial growth occurs within a specific temperature range, which varies depending on the molecule. For example, palmitone exhibits epitaxial growth between 25–50°C []. At higher temperatures, this ordered growth is disrupted, leading to a loss of the epitaxial relationship between the deposited molecules and the substrate [].

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